molecular formula C15H24O3 B1212818 (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid

(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid

Cat. No. B1212818
M. Wt: 252.35 g/mol
InChI Key: FXKCXGBBUBCRPU-BBNOBNGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid;  Vachanic acid is a natural product found in Laggera crispata, Tessaria fastigiata, and Laggera pterodonta with data available.

Scientific Research Applications

Lipase Inhibition Studies

Vachanic acid, also known as (2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid, has been studied for its potential in inhibiting Pseudomonas lipase. Research conducted by Lin, Shen, and Lin (2011) synthesized various stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamates, including derivatives similar to Vachanic acid, and tested them for inhibitory potency against Pseudomonas lipase. Their studies indicate that specific stereoisomers exhibit varying degrees of inhibition, with some demonstrating significant potency (Ming-cheng Lin, Yu-fang Shen, & G. Lin, 2011).

Chemoenzymatic Synthesis

Kinoshita et al. (2008) conducted research on the chemoenzymatic synthesis of certain compounds, including those structurally related to Vachanic acid. They explored the enzymatic resolution products and their conversion to various compounds, demonstrating the potential of Vachanic acid and its derivatives in the synthesis of complex organic molecules (Masako Kinoshita, T. Miyake, Yuusuke Arima, Minako Oguma, & H. Akita, 2008).

Structural Studies

Schweizer et al. (1978) provided insights into the structural properties of naphthalene derivatives, including compounds with similarities to Vachanic acid. Their research focused on the crystal structure analyses of various naphthalenes, which is crucial for understanding the chemical behavior and potential applications of Vachanic acid in scientific research (W. Bernd Schweizer, Garry Procter, Menahem Kaftory, & Jack D. Dunitz, 1978).

Biological Activity of Metal Complexes

Lazou, Perontsis, and Psomas (2023) explored the structural and biological activities of metal complexes with naphthalene-based acetic acids, including compounds related to Vachanic acid. Their study highlights the significance of these compounds in understanding the interaction between metal ions and organic ligands and their potential biological activities (Marialena Lazou, S. Perontsis, & G. Psomas, 2023).

Lipase-Catalyzed Transesterification

Sakai et al. (2000) researched the lipase-catalyzed transesterification of compounds structurally related to Vachanic acid. Their study provided insights into the synthesis of optically pure compounds and the crystal structures of key intermediates, contributing to the understanding of enzymatic reactions involving naphthalene derivatives (Sakai, Miki, Tsuboi, Takeuchi, Ema, Uneyama, & Utaka, 2000).

properties

Product Name

(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(4aR,8R)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11?,12?,14-,15-/m1/s1

InChI Key

FXKCXGBBUBCRPU-BBNOBNGHSA-N

Isomeric SMILES

C[C@]12CCC[C@@](C1CC(CC2)C(=C)C(=O)O)(C)O

Canonical SMILES

CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O

synonyms

ilicic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
Reactant of Route 2
Reactant of Route 2
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
Reactant of Route 3
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
Reactant of Route 4
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
Reactant of Route 5
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid
Reactant of Route 6
(2R,4aR,8R,8aR)-Decahydro-8-hydroxy-4a,8-dimethyl-alpha-methylene-2-naphthaleneacetic acid; Vachanic acid

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